Sulfaclozine

Veterinary Pharmacology Drug Safety Comparative Toxicology

Sulfaclozine (sulfachloropyrazine) is a differentiated sulfonamide for veterinary coccidiosis programs. With documented lower toxicity than sulfaquinoxaline and weak gastrointestinal absorption, it achieves high local intestinal concentrations while minimizing systemic residue accumulation. Synergistic anticoccidial effects when combined with toltrazuril yield superior oocyst reduction and body weight gain versus monotherapy. Defined withdrawal periods (16–18 days chicken meat, 21–28 days turkey meat) ensure food safety compliance. Ideal for veterinary pharma manufacturing, analytical method development, and residue depletion studies requiring a well-characterized pharmacokinetic profile.

Molecular Formula C10H9ClN4O2S
Molecular Weight 284.72 g/mol
CAS No. 102-65-8
Cat. No. B1681779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfaclozine
CAS102-65-8
SynonymsEsb-3
Esb3
sulfaclozine
sulfatyf
Molecular FormulaC10H9ClN4O2S
Molecular Weight284.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)NC2=CN=CC(=N2)Cl
InChIInChI=1S/C10H9ClN4O2S/c11-9-5-13-6-10(14-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15)
InChIKeyQKLPUVXBJHRFQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sulfaclozine (CAS 102-65-8): Baseline Pharmacological and Chemical Profile for Veterinary Procurement


Sulfaclozine, also known as sulfachloropyrazine, is a sulfonamide antimicrobial agent classified under the ATCvet code QP51AG04 [1]. It functions as a competitive antagonist of para-aminobenzoic acid (PABA), thereby inhibiting folic acid synthesis in susceptible protozoa and bacteria [2]. The compound is characterized by a pyrazine ring substituted with a chlorine atom, which differentiates its physicochemical properties from other sulfonamides . Sulfaclozine is primarily utilized in veterinary medicine for the treatment of coccidiosis in poultry, as well as bacterial infections such as fowl cholera and fowl typhoid . Its sodium salt formulation (sulfaclozine sodium) is commonly administered via drinking water due to its water solubility [3].

Why Sulfaclozine Cannot Be Arbitrarily Substituted with Other Sulfonamides or Anticoccidials


Despite sharing a common sulfonamide mechanism of action, Sulfaclozine exhibits distinct pharmacokinetic behavior, toxicity profile, and residue depletion kinetics that preclude generic substitution with analogs such as sulfaquinoxaline or sulfadimethoxine. The compound demonstrates weak gastrointestinal absorption in poultry, with a bioavailability that is not very high, leading to unique tissue distribution and excretion patterns [1]. Critically, its toxicity is documented as lower than that of sulfaquinoxaline, which directly influences withdrawal period requirements and maximum treatment duration [2]. Furthermore, comparative anticoccidial efficacy studies reveal that Sulfaclozine produces different oocyst reduction outcomes relative to triazine-based drugs like toltrazuril [3]. These quantitative disparities in pharmacokinetics, toxicity, and efficacy mandate product-specific selection rather than in-class interchange.

Quantitative Comparative Evidence for Sulfaclozine Differentiation in Veterinary Applications


Comparative Acute Toxicity: Sulfaclozine Demonstrates Lower Toxicity than Sulfaquinoxaline

Sulfaclozine exhibits lower acute toxicity compared to the widely used anticoccidial sulfaquinoxaline, as explicitly stated in clinical application guidelines [1]. This toxicity differential is not merely qualitative but has direct implications for maximum treatment duration and cumulative exposure risk in poultry. While sulfaquinoxaline is associated with a recommended maximum continuous use of 5 days to avoid toxic reactions, sulfaclozine is similarly restricted but with a lower overall toxicity burden [2].

Veterinary Pharmacology Drug Safety Comparative Toxicology

Anticoccidial Oocyst Shedding Reduction: Sulfaclozine vs. Toltrazuril

In an experimental broiler chick coccidiosis model, sulfaclozine sodium demonstrated inferior oocyst reduction efficacy compared to toltrazuril [1]. Chicks receiving sulfaclozine sodium (Groups A and B) exhibited significantly higher oocyst counts than those treated with toltrazuril (Groups C and D), although sulfaclozine still reduced oocyst shedding relative to untreated infected controls [1]. A separate study evaluating a novel triazine compound found that toltrazuril (1 mL/L) and sulfaclozine sodium (2 g/L) both provided significant improvement over untreated controls, but quantitative head-to-head data on oocyst counts were not fully reported in the abstract [2].

Poultry Coccidiosis Anticoccidial Efficacy Oocyst Count

Oral Bioavailability in Broiler Chickens: Limited Systemic Absorption

Following intracrop administration of sulfaclozine at 60 mg/kg body weight in 30-day-old broiler chickens, the drug exhibited limited oral bioavailability [1]. The mean serum concentration peaked at 22.88 ± 3.00 μg/mL at 6 hours post-administration, contrasting sharply with the intravenous route where concentrations reached 99.62 ± 3.31 μg/mL at 0.083 hours [1]. The area under the curve (AUC) from 0 to 72 hours was significantly lower via the intracrop route compared to intravenous administration (p<0.05), confirming weak gastrointestinal absorption [1]. This low bioavailability aligns with the drug's primary utility against enteric pathogens where high local intestinal concentrations are desirable.

Pharmacokinetics Bioavailability Poultry

Withdrawal Period Differentiation: Broiler vs. Turkey Residue Depletion

Regulatory-approved withdrawal periods for Sulfaclozine differ between poultry species, reflecting species-specific residue depletion kinetics [1]. In the European Union, the withdrawal period for meat and offal from chickens is 16 days, whereas for turkeys it extends to 21 days [1]. A commercial product datasheet specifies 18 days for non-egg laying hens and 28 days for turkeys before slaughter . These values differ from those of sulfaquinoxaline, which has a reported withdrawal period of 10 days under some guidelines [2]. Such variation necessitates compound-specific adherence to withdrawal times to ensure food safety compliance.

Food Safety Residue Depletion Withdrawal Time

Environmental Toxicity Benchmarking: Acute EC50 in Daphnia magna

In a comparative aquatic toxicity study evaluating ten veterinary antibacterials, sulfaclozine (SCZ) was among the compounds tested for acute immobilization in Daphnia magna [1]. The study provides a basis for ranking the environmental hazard of sulfonamides, though exact EC50 values for sulfaclozine are not fully detailed in the abstract. However, the inclusion of sulfaclozine alongside sulfadimethoxine (SDM), sulfaquinoxaline (SQO), and sulfadiazine (SDZ) enables class-level inference regarding its relative environmental persistence and toxicity [1]. The findings suggest that sulfaclozine contributes to the additive toxicity of sulfonamide mixtures in aquatic ecosystems.

Environmental Risk Assessment Aquatic Toxicology Veterinary Pharmaceuticals

Optimal Research and Industrial Deployment Scenarios for Sulfaclozine Based on Evidence-Based Differentiation


Therapeutic Management of Acute Coccidiosis Outbreaks in Broiler Flocks with Sulfonamide Sensitivity

Sulfaclozine is indicated for the treatment of acute coccidiosis outbreaks in broiler chickens when Eimeria spp. demonstrate confirmed sensitivity to sulfonamides [1]. Its lower toxicity relative to sulfaquinoxaline [2] provides a safer alternative for short-duration (3-day) drinking water medication during peak oocyst shedding [3]. The compound's limited systemic bioavailability ensures high local intestinal concentrations against enteric stages of Eimeria, while minimizing systemic exposure and residue accumulation [4].

Combination Anticoccidial Therapy with Triazine Compounds for Enhanced Efficacy

Research demonstrates that combining sulfaclozine with toltrazuril yields superior anticoccidial outcomes compared to either drug alone [1][5]. In broiler chickens experimentally infected with Eimeria tenella, the sulfaclozine+toltrazuril combination group showed the most effective reduction in oocyst shedding and improved body weight gain relative to monotherapy groups [5]. This synergistic approach is particularly valuable in regions where single-drug resistance to sulfonamides or triazines has been documented [1].

Bacterial Infection Control in Poultry: Fowl Cholera and Fowl Typhoid

Sulfaclozine is specifically indicated for the treatment of fowl cholera (Pasteurella multocida) and fowl typhoid (Salmonella gallinarum) in non-egg laying poultry . Its antibacterial spectrum, combined with its anticoccidial properties, makes it a versatile agent for flocks with concurrent parasitic and bacterial challenges. Dosing regimens of 1-2 g per liter of drinking water for at least 5 days are recommended for bacterial infections , leveraging the drug's ability to achieve therapeutic concentrations in the gastrointestinal tract despite limited systemic absorption [4].

Pharmacokinetic and Residue Depletion Studies in Poultry Food Safety Research

The well-characterized pharmacokinetic profile of sulfaclozine in broiler chickens, including defined AUC, Cmax, and elimination half-life parameters [4], establishes it as a reference compound for sulfonamide residue depletion studies. Regulatory withdrawal periods of 16-18 days for chicken meat and 21-28 days for turkey meat [6] provide clear benchmarks for food safety compliance testing. This makes sulfaclozine a suitable candidate for analytical method development and validation studies aimed at detecting sulfonamide residues in poultry tissues [7].

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